molecular formula C14H15NO2S B2446240 N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide CAS No. 1396847-73-6

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide

Cat. No.: B2446240
CAS No.: 1396847-73-6
M. Wt: 261.34
InChI Key: UXGZABAKHZWBMU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

The future directions for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities . The researchers continue their efforts for the exploration of more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
  • N-(3-hydroxy-3-phenylpropyl)furan-3-carboxamide
  • N-(3-hydroxy-3-phenylpropyl)pyrrole-3-carboxamide

Uniqueness

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZABAKHZWBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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